1-(4-Bromophenyl)-3-hexylthiourea
Description
1-(4-Bromophenyl)-3-hexylthiourea is a thiourea derivative characterized by a 4-bromophenyl group attached to the nitrogen atom at position 1 and a hexyl chain at position 3 of the thiourea core. Its molecular formula is C₁₃H₁₉BrN₂S, with a molecular weight of 315.3 g/mol. Thiourea derivatives are widely studied for their diverse applications, including medicinal chemistry and materials science, owing to their hydrogen-bonding capabilities and electronic properties.
Properties
Molecular Formula |
C13H19BrN2S |
|---|---|
Molecular Weight |
315.27 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-hexylthiourea |
InChI |
InChI=1S/C13H19BrN2S/c1-2-3-4-5-10-15-13(17)16-12-8-6-11(14)7-9-12/h6-9H,2-5,10H2,1H3,(H2,15,16,17) |
InChI Key |
GKJHNPQNZRKRBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=S)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-hexylthiourea typically involves the reaction of 4-bromoaniline with hexyl isothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
4-Bromoaniline+Hexyl isothiocyanate→1-(4-Bromophenyl)-3-hexylthiourea
Industrial Production Methods: In an industrial setting, the production of 1-(4-Bromophenyl)-3-hexylthiourea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-hexylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other organic compounds and can be used in the development of new materials.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacterial and fungal strains.
Medicine: Research has indicated its potential use in anticancer therapies, particularly against breast cancer cell lines.
Industry: It can be used in the formulation of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-hexylthiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: It may inhibit the biosynthesis of essential bacterial lipids, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
2.1. Substituent Effects on the Aromatic Ring
- 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea (C₉H₉BrClN₂S; MW 292.5 g/mol): This compound features bromo and chloro substituents at positions 2 and 4 of the phenyl ring, respectively, and a dimethylated thiourea core. Crystallographic studies confirm its stable crystalline structure, synthesized in high yield (Smith et al., 2014) .
1-(4-Bromophenyl)-3-methylthiourea (C₈H₉BrN₂S; MW 245.1 g/mol) :
Substituted with a methyl group instead of hexyl, this compound is less lipophilic. Its lower molecular weight and simpler structure make it a common intermediate in medicinal chemistry research, though its solubility and bioavailability are likely inferior to the hexyl derivative .
2.2. Heterocyclic vs. Thiourea Cores
- 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa) :
This oxadiazole derivative shares the 4-bromophenyl group but replaces the thiourea with a 1,3,4-oxadiazole core. It demonstrated 59.5% suppression of carrageenan-induced paw edema at 100 mg/kg, with a low severity index (SI = 0.75), indicating lower toxicity than indomethacin. The oxadiazole’s rigid planar structure may enhance binding to inflammatory targets compared to flexible thioureas .
Key Insight : Thioureas offer hydrogen-bonding sites (-NH and -SH groups) absent in oxadiazoles, which could modulate target selectivity and pharmacokinetics .
2.3. Bulky Substituents and Steric Effects
- 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)hexyl)thiourea: This compound incorporates a bulky bicyclic substituent, which imposes significant steric hindrance. Such structural complexity may reduce solubility but enhance binding specificity in enzyme inhibition studies. No biological data are provided, but steric effects likely dominate its reactivity profile .
Key Insight : The linear hexyl chain in 1-(4-Bromophenyl)-3-hexylthiourea balances lipophilicity and steric accessibility, unlike bulky bicyclic groups .
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